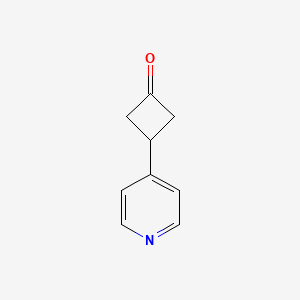

3-(Pyridin-4-yl)cyclobutan-1-one

Description

3-(Pyridin-4-yl)cyclobutan-1-one is a bicyclic organic compound featuring a cyclobutanone ring fused to a pyridine moiety at the 3-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Crystallographic studies of this compound and its derivatives often employ programs like SHELXL for small-molecule refinement due to its precision in handling strained ring systems and heteroatom interactions .

Properties

IUPAC Name |

3-pyridin-4-ylcyclobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-5-8(6-9)7-1-3-10-4-2-7/h1-4,8H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVXFPOPIJDSQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)cyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-pyridylacetic acid with a suitable cyclizing agent can yield the desired cyclobutanone derivative .

Industrial Production Methods

While specific industrial production methods for 3-(Pyridin-4-yl)cyclobutan-1-one are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of laboratory procedures. This typically involves the use of high-purity reagents and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)cyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol structure.

Substitution: The pyridinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-(Pyridin-4-yl)cyclobutan-1-one, each with distinct chemical and physical properties .

Scientific Research Applications

Organic Synthesis

3-(Pyridin-4-yl)cyclobutan-1-one serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions:

- Reactions:

- Oxidation: Converts to corresponding pyridine derivatives.

- Reduction: Can be reduced to cyclobutanol derivatives.

- Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitutions.

The compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties:

Recent studies have demonstrated that 3-(Pyridin-4-yl)cyclobutan-1-one shows effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects:

In vitro studies indicate that the compound inhibits pro-inflammatory cytokines, reducing interleukin-6 (IL-6) levels by approximately 40% at a concentration of 10 µM.

Anticancer Activity:

Research has shown cytotoxic effects against cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Case Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of pyridine derivatives, highlighting the anticancer potential of 3-(Pyridin-4-yl)cyclobutan-1-one. It was found to induce apoptosis in breast and lung cancer cells, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound. It was found to reduce oxidative stress markers and improve neuronal cell viability when exposed to neurotoxic agents.

Comparative Analysis with Related Compounds

To better understand the unique profile of 3-(Pyridin-4-yl)cyclobutan-1-one, it is beneficial to compare it with similar compounds:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 3-(Pyridin-3-yloxy)cyclobutan-1-one | Moderate antimicrobial activity | Different substitution pattern affects reactivity |

| 3-(Pyridin-2-yloxy)cyclobutan-1-one | Low cytotoxicity | Lacks significant biological activity |

| 3-(Pyridin-5-yloxy)cyclobutan-1-one | Enhanced anti-inflammatory properties | Exhibits higher potency than target compound |

Mechanism of Action

The mechanism by which 3-(Pyridin-4-yl)cyclobutan-1-one exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with protein-protein interactions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(Pyridin-4-yl)cyclobutan-1-one, comparisons are drawn with structurally analogous compounds. Key parameters include ring strain , electronic effects , and crystallographic behavior .

Table 1: Comparative Analysis of 3-(Pyridin-4-yl)cyclobutan-1-one and Analogues

Key Findings:

Ring Strain: The cyclobutanone ring in 3-(Pyridin-4-yl)cyclobutan-1-one exhibits significantly higher strain energy (~26.5 kcal/mol) compared to cyclohexanone (~6.2 kcal/mol) or cyclopentanone (~10.3 kcal/mol) derivatives. This strain enhances its reactivity in nucleophilic additions or photochemical reactions.

Electronic Effects: The pyridine group at the 3-position creates a stronger dipole moment (~3.8 D) than analogues with pyridine at other positions (e.g., 2.9 D for 2-(Pyridin-3-yl)cyclohexanone). This polarity facilitates interactions in crystal packing and ligand-protein binding.

Crystallographic Behavior: Structural refinement of 3-(Pyridin-4-yl)cyclobutan-1-one often relies on SHELXL due to its ability to model strained systems and anisotropic displacement parameters accurately . In contrast, less-strained analogues (e.g., cyclohexanone derivatives) are refined using other software like OLEX4.

Limitations of Current Data:

While the provided evidence highlights the role of SHELX programs in crystallographic refinement , detailed experimental data (e.g., spectroscopic or thermodynamic properties) for 3-(Pyridin-4-yl)cyclobutan-1-one and its analogues are absent in the cited source. Further studies would require access to specialized databases or peer-reviewed literature on cyclobutanone derivatives.

Biological Activity

3-(Pyridin-4-yl)cyclobutan-1-one is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a pyridine ring fused to a cyclobutanone, suggests various interactions with biological targets, making it a candidate for research into therapeutic applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This formula indicates the presence of a nitrogen atom in the pyridine ring and a carbonyl group in the cyclobutanone structure, which are crucial for its biological activity.

Biological Activities

Research indicates that 3-(Pyridin-4-yl)cyclobutan-1-one exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. The presence of the pyridine ring is often associated with enhanced interaction with microbial enzymes or receptors, potentially leading to inhibition of growth in various pathogens.

- Anticancer Potential : Some studies have shown that cyclobutane derivatives can affect cancer cell proliferation. The unique structural features of 3-(Pyridin-4-yl)cyclobutan-1-one may allow it to interact with specific cellular pathways involved in tumor growth and metastasis .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which is a common mechanism for many pharmacologically active compounds. For instance, it may act as an inhibitor of kinases or other critical enzymes involved in cellular signaling pathways.

The exact mechanism of action for 3-(Pyridin-4-yl)cyclobutan-1-one remains to be fully elucidated. However, it is hypothesized that:

- Receptor Modulation : The compound may bind to specific receptors or enzymes, altering their activity and thereby influencing various biological pathways.

- Structural Interaction : The cyclobutane ring may facilitate unique interactions with target proteins due to its three-dimensional conformation, which could enhance binding affinity and specificity .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of 3-(Pyridin-4-yl)cyclobutan-1-one and its derivatives:

Case Study Example

In a recent study focusing on the synthesis and biological evaluation of 3-(Pyridin-4-yl)cyclobutan-1-one derivatives, researchers found that modifications to the pyridine ring significantly enhanced anticancer activity against breast cancer cell lines. The study highlighted the importance of structure-activity relationships (SAR) in optimizing the efficacy of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.